Regioisomeric Specificity: Differentiating 3-CF3 Substitution from 4- and 5-CF3 Pyridine-2-sulfonamide Analogs
The specific 2-sulfonamide-3-trifluoromethyl substitution pattern of the target compound is structurally and functionally distinct from its closest regioisomers, 4-(trifluoromethyl)pyridine-2-sulfonamide (CAS 1252046-10-8) and 5-(trifluoromethyl)pyridine-2-sulfonamide (CAS 332366-24-2). While all three share the same molecular formula (C6H5F3N2O2S) and molecular weight (226.18 g/mol), the positioning of the electron-withdrawing trifluoromethyl group relative to the sulfonamide moiety creates unique local electrostatic potentials and steric profiles . The target compound's ortho-substitution pattern is a critical determinant of its utility as the primary metabolite (TPSA) of the ALS-inhibiting herbicide flazasulfuron, a role that the 4- and 5-CF3 analogs cannot fulfill .
| Evidence Dimension | Molecular structure and identity |
|---|---|
| Target Compound Data | 3-(Trifluoromethyl)pyridine-2-sulfonamide; CAS 104040-76-8; Ortho-substitution pattern |
| Comparator Or Baseline | 4-(Trifluoromethyl)pyridine-2-sulfonamide (CAS 1252046-10-8) and 5-(Trifluoromethyl)pyridine-2-sulfonamide (CAS 332366-24-2); Para- and Meta-substitution patterns |
| Quantified Difference | Distinct regioisomers with identical molecular weight (226.18 g/mol) but unique CAS numbers and non-interchangeable chemical behaviors. |
| Conditions | Structural comparison based on CAS registry and SMILES notation analysis. |
Why This Matters
Procurement of the correct regioisomer is essential for research programs targeting specific enzyme inhibitors, where the ortho-substitution pattern is a key pharmacophore, or for environmental analysis requiring the exact flazasulfuron metabolite.
